(+/-)-Huperzine A

Vue d'ensemble

Description

(+/-)-Huperzine A is a naturally occurring sesquiterpene alkaloid found in the firmoss Huperzia serrata. It is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound has garnered significant attention due to its ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Huperzine A involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the bicyclic core: This step involves the construction of the bicyclic core structure through a series of cyclization reactions.

Functional group transformations: Various functional groups are introduced or modified to achieve the desired chemical structure.

Final deprotection and purification: The final steps involve deprotection of functional groups and purification of the compound to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to enhance the efficiency of each step.

Use of catalysts: Catalysts may be employed to accelerate specific reactions and improve overall yield.

Purification techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-Huperzine A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify specific functional groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.

Applications De Recherche Scientifique

Pharmacological Properties

Cholinesterase Inhibition

Huperzine A exhibits a potent and selective inhibition of AChE, which leads to increased levels of acetylcholine in the brain. This mechanism is crucial for enhancing cognitive functions and memory retention, making it a candidate for AD treatment . Compared to other AChE inhibitors like donepezil and rivastigmine, Huperzine A shows superior bioavailability and longer-lasting effects .

Neuroprotective Effects

Research indicates that Huperzine A provides neuroprotection against various forms of oxidative stress and apoptosis. It enhances the expression of nerve growth factor (NGF), which is vital for neuronal survival and growth. Studies have shown that Huperzine A can protect neurons from damage caused by β-amyloid peptides and ischemic conditions, which are common in neurodegenerative diseases .

Alzheimer's Disease

Huperzine A has been extensively studied in clinical trials for its efficacy in treating Alzheimer's disease. A meta-analysis of randomized controlled trials indicated significant improvements in cognitive function among AD patients treated with Huperzine A compared to placebo groups. The primary outcomes measured included the Mini-Mental State Examination (MMSE) scores and activities of daily living (ADL) scales .

Vascular Dementia

In addition to AD, Huperzine A has shown promise in treating vascular dementia. Clinical studies reported that patients with vascular dementia experienced notable cognitive improvements after Huperzine A administration, with fewer side effects compared to traditional medications .

Summary of Clinical Trials

Case Study 1: Efficacy in Alzheimer’s Disease

A double-blind study conducted in China involved 103 patients diagnosed with mild to moderate Alzheimer's disease. Participants receiving Huperzine A showed marked improvements in cognitive tests compared to those on placebo, demonstrating its potential as a therapeutic agent for cognitive enhancement in AD patients .

Case Study 2: Safety Profile

In trials assessing the safety profile of Huperzine A, no significant hepatotoxicity was observed, contrasting with other cholinesterase inhibitors like tacrine, which are associated with liver damage. This safety aspect makes Huperzine A a favorable option for long-term use in elderly populations suffering from cognitive decline .

Mécanisme D'action

(+/-)-Huperzine A exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions where cholinergic function is impaired, such as Alzheimer’s disease. Additionally, this compound has been shown to possess neuroprotective properties, potentially through the modulation of oxidative stress and apoptosis pathways.

Comparaison Avec Des Composés Similaires

(+/-)-Huperzine A can be compared with other acetylcholinesterase inhibitors, such as:

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike this compound, donepezil is a synthetic compound.

Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties, similar to this compound. galantamine is derived from the bulbs and flowers of certain plants.

Rivastigmine: A synthetic carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase.

The uniqueness of this compound lies in its natural origin and its dual role as both an acetylcholinesterase inhibitor and a neuroprotective agent. This dual functionality makes it a promising candidate for further research and development in the treatment of neurodegenerative diseases.

Activité Biologique

(+/-)-Huperzine A (HupA) is a naturally occurring alkaloid derived from the Chinese club moss Huperzia serrata. It has gained prominence due to its potent inhibitory effects on acetylcholinesterase (AChE), making it a candidate for treating cognitive disorders, particularly Alzheimer's disease (AD) and vascular dementia (VD). This article explores the biological activity of HupA, focusing on its mechanisms of action, pharmacological effects, clinical studies, and potential therapeutic applications.

Cholinergic Activity

HupA is recognized as a reversible and selective inhibitor of AChE , which leads to increased levels of acetylcholine in the synaptic cleft. This cholinergic enhancement is crucial for improving cognitive functions such as memory and learning. Studies have shown that HupA exhibits a higher potency and selectivity for brain AChE compared to other inhibitors like tacrine and donepezil, with a binding affinity of approximately -8.7 kcal/mol .

Neuroprotective Effects

In addition to its cholinergic effects, HupA demonstrates significant neuroprotective properties through several mechanisms:

- Antioxidant Activity : HupA protects neurons against oxidative stress by reducing reactive oxygen species (ROS) and enhancing mitochondrial function .

- Anti-apoptotic Effects : It regulates the expression of apoptotic proteins such as Bcl-2, Bax, and caspase-3, thereby preventing cell death under stress conditions .

- Inhibition of Amyloid Pathways : HupA has been shown to decrease amyloid-beta (Aβ) levels and plaque formation in transgenic mouse models, which is critical in the context of AD pathology .

Cognitive Enhancement

Clinical trials have consistently reported that HupA improves cognitive function in patients with AD and VD. A meta-analysis involving 733 participants indicated significant improvements in Mini-Mental State Examination (MMSE) scores and activities of daily living (ADL) scales following HupA treatment .

Safety Profile

HupA has a favorable safety profile, with minimal side effects compared to other AChE inhibitors. It has been noted that patients experience fewer peripheral cholinergic side effects, making it a well-tolerated option for long-term use .

Efficacy in Alzheimer's Disease

In a multicenter clinical trial involving 50 patients with moderate to severe AD, those treated with 200 µg of HupA showed statistically significant improvements in memory and cognitive function compared to placebo . Another study reported positive outcomes in elderly individuals with benign senescent forgetfulness after HupA administration over six months .

Vascular Dementia

Research has also highlighted the efficacy of HupA in treating vascular dementia. One study reported improvements in cognitive function and daily living activities among participants receiving HupA compared to those on placebo .

Data Summary

Propriétés

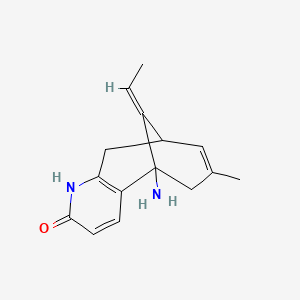

IUPAC Name |

(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJBHWIHUMBLCN-QDEBKDIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801115670 | |

| Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120786-18-7, 103735-86-0, 102518-79-6 | |

| Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120786-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fordine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Huperzine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.